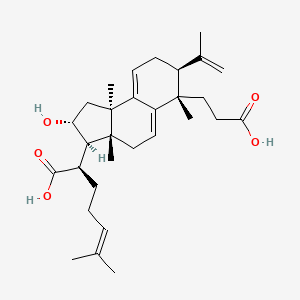

Poricoic acid B

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C30H44O5 |

|---|---|

Poids moléculaire |

484.7 g/mol |

Nom IUPAC |

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C30H44O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,12-13,20-21,24,26,31H,3,8,10-11,14-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20-,21+,24-,26+,28+,29-,30+/m1/s1 |

Clé InChI |

NXAZWYWJZDFISF-KXGBKNTBSA-N |

SMILES isomérique |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C |

SMILES canonique |

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation, Purification, and Analysis of Poricoic Acid B from Poria cocos

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for isolating and purifying Poricoic acid B, a significant bioactive triterpenoid from the medicinal fungus Poria cocos (Schw.) Wolf. Triterpenoids from Poria cocos are recognized for a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and diuretic effects.[1][2] Poricoic acid B, specifically, has demonstrated potent anti-inflammatory and anti-tumor properties, making it a compound of high interest for pharmaceutical research and development.[3][4][5]

This guide details the critical steps from raw material processing to the quantitative analysis of the purified compound, supported by experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication.

Section 1: Overall Workflow for Isolation and Purification

The process of obtaining pure Poricoic acid B from Poria cocos is a multi-step procedure that begins with the preparation of the raw fungal material, followed by extraction, partitioning, and sophisticated chromatographic purification. The final stage involves analytical verification of the compound's purity and identity. The logical flow of this entire process is outlined below.

Section 2: Detailed Experimental Protocols

This section provides detailed methodologies for the key stages of Poricoic acid B isolation and purification.

Protocol 1: Raw Material Preparation and Extraction

The initial step focuses on maximizing the extraction efficiency of triterpenoids from the fungal matrix.

-

Pre-treatment : Select high-quality Poria cocos sclerotium. Clean, peel, and slice the material into thin pieces (e.g., 0.8 cm). Dry the slices at a low temperature (40–50°C) to a constant weight to prevent the degradation of thermolabile compounds.[6]

-

Crushing : Pulverize the dried slices into a fine powder (80–100 mesh) to increase the surface area for solvent extraction.[6]

-

Solvent Extraction : The powdered material is extracted using an ethanol solution. A patent for preparing a Poria cocos extract suggests using 4-15 times the volume of 50-90% ethanol.[7] A common laboratory practice involves using a 10:1 solvent-to-sample ratio (v/w).[2]

-

Ultrasonic-Assisted Extraction : Perform the extraction in an ultrasonic water bath at a controlled temperature (e.g., 60°C) for approximately 60 minutes to enhance extraction efficiency.[2] The process can be repeated multiple times (e.g., 3 times) to ensure complete extraction.[7]

-

Filtration and Concentration : After extraction, filter the mixture to separate the liquid extract from the solid residue. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.[7]

Protocol 2: Purification by Liquid-Liquid Partitioning

This step separates the target triterpenoids from more polar or non-polar impurities.

-

Dispersion : Disperse the concentrated crude extract obtained from Protocol 1 in water.

-

Partitioning : Transfer the aqueous dispersion to a separatory funnel and perform extraction multiple times (e.g., 4 times) with an immiscible organic solvent, such as ethyl acetate.[7] Triterpenoids will preferentially partition into the ethyl acetate layer.

-

Collection and Drying : Collect and combine the ethyl acetate layers. Dry the solution under reduced pressure to yield an enriched triterpenoid fraction.[7]

Protocol 3: High-Resolution Chromatographic Purification

Advanced chromatographic techniques are essential for isolating Poricoic acid B from other structurally similar triterpenoids. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method.[4]

-

Stationary Phase Selection : Prepare a suitable two-phase solvent system. The selection is empirical and aims to provide an ideal partition coefficient (K) for the target compound.

-

Column Preparation : Fill the HSCCC column entirely with the stationary phase.

-

Sample Loading : Dissolve the enriched triterpenoid fraction from Protocol 2 in a mixture of the stationary and mobile phases and inject it into the system.

-

Elution : Rotate the column at high speed (e.g., 800-1000 rpm) while pumping the mobile phase through at a specific flow rate. This process facilitates continuous partitioning of the compounds between the two liquid phases, leading to separation.

-

Fraction Collection : Collect fractions of the eluent over time.

-

Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure Poricoic acid B. Combine the pure fractions and evaporate the solvent to obtain the final product.

Protocol 4: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying Poricoic acid B and assessing the purity of the final product.[1][8]

-

Sample Preparation : Accurately weigh the dried extract or purified compound and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.

-

Chromatographic Conditions : Perform the analysis using a validated HPLC method. The parameters can be optimized, but a representative method is summarized in the table below.[2]

-

Quantification : Identify the peak corresponding to Poricoic acid B by comparing its retention time with that of a certified reference standard. Calculate the concentration based on the peak area from a standard calibration curve.

Section 3: Quantitative Data and Method Validation

Accurate quantification is critical for quality control and research purposes. The content of Poricoic acid B can vary depending on the source and processing of Poria cocos.

Table 1: Poricoic Acid B Content in Poria cocos

| Analyte | Content Range (mg/g of dried material) | Reference |

|---|

| Poricoic Acid B | 0.067 ± 0.028 to 0.409 ± 0.095 |[9] |

Table 2: Example HPLC Parameters for Triterpenoid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | UHPLC System | [2] |

| Column | C18 analytical column (e.g., Waters ACQUITY UPLC® BEH-C18, 2.1 mm × 100 mm, 1.7 µm) | [2] |

| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile | [2] |

| Gradient Elution | 0–3 min, 54–82% B;3–6 min, 82–95% B;6–9 min, 95% B | [2] |

| Flow Rate | 0.40 mL/min | [2] |

| Column Temperature | 40 °C | [2] |

| Detection | UV Detector, wavelength set based on analyte absorbance (e.g., 242 nm) | [7] |

| Injection Volume | 2 µL |[2] |

Table 3: Quantitative Method Validation Data

| Parameter | Result | Reference |

|---|---|---|

| Precision (RSD) | Intraday: 0.27–1.58%Inter-day: 0.97–2.94% | [9] |

| Repeatability (RSD) | < 2.50% | [9] |

| Stability (RSD) | < 2.51% | [9] |

| Recovery | 96.38–103.65% | [9] |

| LOD (Limit of Detection) | 0.0008–0.0430 mg/mL | [9] |

| LOQ (Limit of Quantification) | 0.0034–0.1200 mg/mL |[9] |

Section 4: Biological Activity and Signaling Pathways

Poricoic acids exert their pharmacological effects by modulating key cellular signaling pathways. While research on Poricoic acid B is ongoing, studies on the closely related Poricoic acid A (PAA) provide significant insight into potential mechanisms of action. PAA has been shown to inhibit lung cancer cell growth by directly targeting and suppressing the MEK/ERK signaling pathway.[10] It also modulates other critical pathways, including PI3K/Akt and NF-κB, which are central to inflammation and cell survival.[3] Poricoic acid B itself has demonstrated strong anti-inflammatory activity by reducing the production of inflammatory mediators like TNF-α.[3]

References

- 1. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Poricoic acid B | TargetMol [targetmol.com]

- 6. ips.gov.mt [ips.gov.mt]

- 7. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]

- 10. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Lanostane-Type Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanostane-type triterpenoids are a diverse class of natural products with a characteristic tetracyclic scaffold derived from the cyclization of squalene. These compounds, found in fungi, plants, and marine organisms, exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This has led to significant interest in their therapeutic potential and the elucidation of their biosynthetic pathways for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the core biosynthesis pathway of lanostane-type triterpenoids, detailing the key enzymes, their mechanisms, and relevant experimental protocols.

Core Biosynthesis Pathway

The biosynthesis of lanostane-type triterpenoids begins with the cyclization of (S)-2,3-oxidosqualene, a linear C30 isoprenoid precursor. This initial cyclization is the branching point from other major triterpenoid and sterol biosynthetic pathways. The core pathway can be broadly divided into two major stages: the formation of the lanostane skeleton and the subsequent structural modifications.

Formation of the Lanostane Skeleton

The formation of the initial tetracyclic lanostane core is catalyzed by two key enzymes: squalene epoxidase and lanosterol synthase.

a) Squalene Epoxidase (SE)

Squalene epoxidase (EC 1.14.99.7) is a monooxygenase that catalyzes the stereospecific epoxidation of squalene to (S)-2,3-oxidosqualene. This reaction is a critical rate-limiting step and requires molecular oxygen, NADPH, and FAD as cofactors.

b) Lanosterol Synthase (LSS)

Lanosterol synthase (EC 5.4.99.7), an oxidosqualene cyclase (OSC), is the enzyme responsible for the remarkable cyclization of (S)-2,3-oxidosqualene into the tetracyclic lanosterol. This complex reaction proceeds through a series of carbocationic intermediates, involving intricate ring formations and rearrangements. In plants, the primary cyclization product of 2,3-oxidosqualene is cycloartenol, which is a key intermediate in phytosterol biosynthesis, however, some plants also possess lanosterol synthases, indicating the presence of a dual pathway.[1][2][3]

Figure 1: Core pathway for the formation of the lanostane skeleton.

Post-Lanosterol Modifications

Following the formation of lanosterol, a vast array of lanostane-type triterpenoids are generated through the action of various modifying enzymes. These modifications, which include oxidation, reduction, methylation, and glycosylation, are responsible for the immense structural diversity and wide range of biological activities of this class of compounds.

Key modifying enzymes include:

-

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is responsible for introducing hydroxyl groups at various positions on the lanostane skeleton. These hydroxylations are often the initial steps for further modifications and are crucial for the bioactivity of many lanostane triterpenoids. For example, lanosterol 14α-demethylase (CYP51A1) is a key P450 enzyme in sterol biosynthesis that removes the 14α-methyl group from lanosterol.[4][5]

-

Dehydrogenases/Reductases: These enzymes catalyze the oxidation of hydroxyl groups to ketones or the reduction of double bonds.

-

Methyltransferases (MTs): These enzymes add methyl groups to the lanostane scaffold or its side chain.

-

Glycosyltransferases (GTs): These enzymes attach sugar moieties to the triterpenoid backbone, forming glycosides with altered solubility and biological activity.

Figure 2: General scheme of post-lanosterol modifications.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of lanostane-type triterpenoids.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | kcat (s-1) | Reference |

| Squalene Epoxidase | Candida albicans | Squalene | 50 | - | - | [6] |

| Squalene Epoxidase | Trichophyton rubrum | Squalene | 13 | 0.71 | - | [7] |

| Lanosterol Synthase | Saccharomyces cerevisiae | (S)-2,3-Oxidosqualene | - | - | - | |

| Lanosterol 14α-demethylase (CYP51A1) | Human | Lanosterol | - | - | - | [8] |

Note: Comprehensive kinetic data for lanosterol synthase from various organisms is still being actively researched.

Table 2: Yields of Lanostane-Type Triterpenoids in Engineered Saccharomyces cerevisiae

| Compound | Key Genes Expressed | Titer (mg/L) | Reference |

| 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | G. lucidum CYP5150L8 | - | [7] |

| 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | G. lucidum CYP5150L8, CYP5139G1 | 2.2 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of lanostane-type triterpenoid biosynthesis.

Protocol 1: Heterologous Expression and Purification of Fungal Lanosterol Synthase in E. coli

Figure 3: Workflow for heterologous expression and purification.

1. Plasmid Construction:

- The full-length cDNA of the fungal lanosterol synthase (LSS) is cloned into a suitable E. coli expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.

2. Transformation:

- The expression plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).[9]

3. Cell Culture and Induction:

- A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic.

- The starter culture is then used to inoculate a larger volume of LB medium.

- Cells are grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.[10]

4. Cell Harvesting and Lysis:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

- Cells are lysed by sonication on ice.

- The cell lysate is clarified by centrifugation to remove cell debris.

5. Protein Purification:

- The clarified lysate is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

- The His-tagged LSS is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

6. Purity Analysis:

- The purity of the eluted protein is assessed by SDS-PAGE.

Protocol 2: In Vitro Assay for Lanosterol Synthase Activity

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing the purified lanosterol synthase, the substrate (S)-2,3-oxidosqualene, and a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

- The substrate is typically dissolved in a detergent such as Triton X-100 to ensure its solubility in the aqueous buffer.

2. Enzyme Reaction:

- The reaction is initiated by adding the enzyme to the reaction mixture.

- The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific period.

3. Product Extraction:

- The reaction is stopped by adding an organic solvent (e.g., ethyl acetate or hexane).

- The lanosterol product is extracted into the organic phase by vigorous vortexing.

- The organic phase is separated by centrifugation.

4. Product Analysis:

- The extracted product is analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

- The identity of the lanosterol product is confirmed by comparing its retention time and mass spectrum with an authentic standard.

Protocol 3: Cytochrome P450 Lanosterol 14α-Demethylase (CYP51A1) Assay

1. Reconstituted System Preparation:

- A reconstituted system containing purified human CYP51A1, NADPH-cytochrome P450 reductase (CPR), and lipids (e.g., a mixture of L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine) is prepared in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2).[6][11]

2. Enzyme Assay:

- The reaction mixture is pre-incubated at 37°C.

- The substrate, lanosterol (dissolved in a suitable solvent like ethanol), is added to the reaction mixture.[6]

- The reaction is initiated by the addition of NADPH.[11]

- The reaction is incubated at 37°C for a defined period.

3. Product Extraction and Analysis:

- The reaction is terminated, and the sterols are extracted with an organic solvent (e.g., ethyl acetate).[11]

- The extracted products are analyzed by radio-HPLC or LC-MS to detect the formation of the 14-demethylated product.[8]

Protocol 4: Extraction and Quantification of Lanostane Triterpenoids from Ganoderma lucidum

Figure 4: Workflow for extraction and analysis of lanostane triterpenoids.

1. Sample Preparation:

- The fruiting bodies of Ganoderma lucidum are dried and finely powdered.

2. Extraction:

- The powdered material is extracted with an organic solvent such as ethanol, methanol, or chloroform, often using methods like Soxhlet extraction or maceration.[12]

3. Filtration and Concentration:

- The extract is filtered to remove solid debris.

- The solvent is removed under reduced pressure to obtain a crude extract.

4. Fractionation:

- The crude extract can be further fractionated by liquid-liquid partitioning using solvents of different polarities (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

5. Purification:

- Individual lanostane triterpenoids are purified from the fractions using a combination of chromatographic techniques, including column chromatography (silica gel, Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC).[13]

6. Structural Elucidation and Quantification:

- The structures of the purified compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[13]

- The quantification of specific lanostane triterpenoids in the extracts or fractions is performed using a validated HPLC-UV or HPLC-MS method with reference standards.[13]

Conclusion

The biosynthesis of lanostane-type triterpenoids is a complex and fascinating area of natural product chemistry. Understanding this pathway at a molecular level is crucial for harnessing the therapeutic potential of these compounds. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and engineer the biosynthesis of these valuable molecules. Further research into the kinetic properties of the enzymes involved and the development of more efficient heterologous production systems will be key to unlocking the full potential of lanostane-type triterpenoids.

References

- 1. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Sterol biosynthesis by a prokaryote: first in vitro identification of the genes encoding squalene epoxidase and lanosterol synthase from Methylococcus capsulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. env.go.jp [env.go.jp]

- 4. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 5. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of lanosterol 14 alpha-methyl demethylase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterologous protein expression in E. coli [protocols.io]

- 10. Heterologous protein expression in E. coli [protocols.io]

- 11. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the conversion of squalene to lanosterol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative determination of lanostane triterpenes in Fomes officinalis and their fragmentation study by HPLC-ESI - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Poricoic Acid B: A Technical Guide to its Structure Elucidation and NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Poricoic acid B, a notable triterpenoid isolated from Poria cocos. This document details its spectroscopic data, focusing on Nuclear Magnetic Resonance (NMR), and outlines the experimental protocols utilized for its characterization. Furthermore, it delves into the potential anti-inflammatory mechanism of Poricoic acid B by visualizing a key signaling pathway.

Chemical Structure

Poricoic acid B is a tetracyclic triterpenoid with the molecular formula C₃₀H₄₄O₅. Its systematic IUPAC name is (2R)-2-[(1R,3aR,5aS,5bR,7aR,11aS,11bR,13aR,13bR)-3a-(2-carboxyethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-2,3,4,5,6,7,7a,8,11,11b,12,13-dodecahydro-1H-cyclopenta[a]chrysen-1-yl]-6-methylhept-5-enoic acid. The structure features a complex ring system and multiple stereocenters, making its complete characterization reliant on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Data for Structural Elucidation

The definitive structure of Poricoic acid B was elucidated primarily through one- and two-dimensional NMR spectroscopy. The ¹H and ¹³C NMR data provide a detailed map of the molecule's carbon-hydrogen framework.

NMR Data Tables

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Poricoic acid B, recorded in deuterated chloroform (CDCl₃) at 600 MHz for ¹H and 150 MHz for ¹³C.

Table 1: ¹H NMR Data of Poricoic acid B (600 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.45 | m | |

| 2α | 1.65 | m | |

| 2β | 1.40 | m | |

| 5 | 0.78 | s | |

| 6α | 1.55 | m | |

| 6β | 1.28 | m | |

| 7α | 2.05 | m | |

| 7β | 1.48 | m | |

| 9 | 2.15 | d | 9.0 |

| 11α | 1.50 | m | |

| 11β | 1.35 | m | |

| 12α | 1.80 | m | |

| 12β | 1.25 | m | |

| 15 | 3.20 | dd | 10.0, 5.0 |

| 16 | 4.54 | br s | |

| 17 | 2.78 | s | |

| 18 | 0.99 | s | |

| 19 | 0.93 | s | |

| 20 | 2.30 | m | |

| 22 | 1.95 | m | |

| 23 | 2.00 | m | |

| 24 | 5.27 | t | 7.0 |

| 26 | 1.50 | s | |

| 27 | 1.58 | s | |

| 28a | 4.76 | s | |

| 28b | 4.67 | s | |

| 29 | 1.68 | s | |

| 30 | 1.50 | s |

Table 2: ¹³C NMR Data of Poricoic acid B (150 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 50.1 | 16 | 73.5 |

| 2 | 21.5 | 17 | 57.5 |

| 3 | 178.3 | 18 | 18.3 |

| 4 | 47.5 | 19 | 19.3 |

| 5 | 55.8 | 20 | 36.2 |

| 6 | 18.2 | 21 | 180.0 |

| 7 | 33.1 | 22 | 26.8 |

| 8 | 142.3 | 23 | 40.5 |

| 9 | 50.3 | 24 | 124.3 |

| 10 | 37.1 | 25 | 131.3 |

| 11 | 21.0 | 26 | 25.7 |

| 12 | 26.5 | 27 | 17.7 |

| 13 | 44.3 | 28 | 106.3 |

| 14 | 50.8 | 29 | 19.4 |

| 15 | 49.2 | 30 | 28.0 |

Experimental Protocols

Isolation of Poricoic Acid B

Poricoic acid B is typically isolated from the dried sclerotia of Poria cocos. The general procedure involves:

-

Extraction: The powdered raw material is extracted with a suitable organic solvent, such as 70% ethanol, under reflux.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, which is rich in triterpenoids, is subjected to repeated column chromatography on silica gel and Sephadex LH-20.

-

Purification: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) to yield pure Poricoic acid B.

NMR Spectroscopy

High-resolution NMR spectra were acquired on a Bruker AVANCE 600 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of purified Poricoic acid B was dissolved in 0.5 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: One-dimensional proton NMR spectra were recorded with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s.

-

¹³C NMR: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s. Proton decoupling was applied to simplify the spectrum.

-

2D NMR: To establish the complete structure and stereochemistry, a suite of two-dimensional NMR experiments were performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were used to determine the spatial proximity of protons and elucidate the relative stereochemistry.

Anti-Inflammatory Signaling Pathway

Poricoic acid B has demonstrated significant anti-inflammatory properties.[1] While the precise molecular targets are still under investigation, a likely mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates a proposed workflow for the anti-inflammatory action of Poricoic acid B.

Caption: Proposed mechanism of Poricoic acid B's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

References

Poricoic Acid B in HL-60 Cancer Cells: A Technical Examination of Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the current understanding of the mechanism of action of Poricoic acid B in human promyelocytic leukemia (HL-60) cancer cells. While research specifically elucidating the detailed molecular pathways of Poricoic acid B in HL-60 cells is limited, this document synthesizes the available data, including its cytotoxic profile. To offer a broader context for researchers, this guide draws comparative insights from the more extensively studied analogous compound, Poricoic acid A (PAA). Detailed experimental protocols for key assays relevant to the investigation of cellular mechanisms in HL-60 cells are provided, alongside visual representations of pertinent signaling pathways to facilitate a deeper understanding and guide future research endeavors in the field of oncology drug development.

Introduction

Poricoic acids are a group of lanostane-type triterpenoids isolated from the fungus Poria cocos, a traditional medicine used in several Asian countries. These compounds have garnered significant interest in oncological research due to their potential anti-tumor activities. While a substantial body of research has focused on Poricoic acid A (PAA), the specific mechanisms of action for other members of this family, such as Poricoic acid B, are less understood. This guide focuses on the available scientific evidence regarding the effects of Poricoic acid B on the HL-60 human promyelocytic leukemia cell line, a widely used in vitro model for studying cancer cell biology and the efficacy of novel therapeutic agents. The primary objective is to furnish researchers and drug development professionals with a detailed technical overview, encompassing available data, comparative analyses with related compounds, and robust experimental methodologies to support further investigation into the therapeutic potential of Poricoic acid B.

Mechanism of Action of Poricoic Acid B in HL-60 Cells

Current research on the direct mechanism of action of Poricoic acid B in HL-60 cells is in its nascent stages. The primary available data point relates to its cytotoxic activity.

Cytotoxicity Profile

Quantitative analysis of the cytotoxic effect of Poricoic acid B on HL-60 cells has been determined through MTT assays.

| Compound | Cell Line | Assay | IC50 (µM) | Citation |

| Poricoic acid B | HL-60 | MTT (48 hrs) | > 100 | [1] |

Table 1: Cytotoxicity of Poricoic acid B in HL-60 Cells. The 50% inhibitory concentration (IC50) value indicates low cytotoxicity of Poricoic acid B in HL-60 cells at concentrations up to 100 µM.[1]

The high IC50 value suggests that Poricoic acid B exhibits limited direct cytotoxicity to HL-60 cells under the tested conditions. This finding implies that its primary mechanism may not involve the induction of widespread apoptosis or necrosis at typical therapeutic concentrations.

Hypothetical Mechanism of Action

Given the low cytotoxicity, the potential anti-cancer effects of Poricoic acid B in HL-60 cells, if any, might be mediated through non-cytotoxic mechanisms such as the induction of differentiation, modulation of the tumor microenvironment, or synergistic effects with other chemotherapeutic agents. Further research is imperative to explore these possibilities.

Figure 1: High-level overview of Poricoic Acid B's interaction with HL-60 cells, highlighting its observed low cytotoxicity.

Comparative Analysis: The Mechanism of Poricoic Acid A

In contrast to Poricoic acid B, the anti-cancer properties of Poricoic acid A (PAA) are more extensively documented across various cancer cell lines, including HL-60. PAA has been shown to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Induction of Apoptosis by Poricoic Acid A

PAA has been demonstrated to induce apoptosis in HL-60 cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This is characterized by the increased expression of caspases-3, -8, and -9, and an elevated Bax/Bcl-2 ratio.[2]

Figure 2: Signaling pathway for Poricoic Acid A-induced apoptosis in HL-60 cells.

Cell Cycle Arrest Induced by Poricoic Acid A

Studies in other cancer cell lines have shown that PAA can induce cell cycle arrest, often at the G2/M phase.[1][3] This is typically associated with the modulation of cell cycle regulatory proteins.

| Compound | Cell Line | Effect | Key Modulated Proteins | Citation |

| Poricoic acid A | Lung Cancer Cells | G2/M Phase Arrest | CDK1 ↓, Cyclin B1 ↓, CDC25C ↓ | [4] |

Table 2: Effects of Poricoic Acid A on Cell Cycle in Cancer Cells.

Figure 3: Key protein modulations in Poricoic Acid A-induced G2/M cell cycle arrest.

Experimental Protocols

To facilitate further research into the mechanism of action of Poricoic acid B in HL-60 cells, detailed protocols for key experimental assays are provided below.

Cell Culture

-

Cell Line: HL-60 (Human Promyelocytic Leukemia)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Subculture every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.

Cell Viability Assay (MTT Assay)

Figure 4: Workflow for MTT-based cell viability assay.

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of Poricoic acid B (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat HL-60 cells with Poricoic acid B at the desired concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.

Western Blot Analysis

-

Cell Lysis: After treatment with Poricoic acid B, lyse the HL-60 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, -8, -9, CDK1, Cyclin B1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat and harvest HL-60 cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cells in 500 µL of PI/RNase staining buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cell cycle distribution by flow cytometry.

Conclusion

The current body of scientific literature provides limited insight into the specific mechanism of action of Poricoic acid B in HL-60 cancer cells, with available data indicating low cytotoxicity. In contrast, its analogue, Poricoic acid A, demonstrates significant anti-cancer activity through the induction of apoptosis and cell cycle arrest in various cancer cell lines, including HL-60. This technical guide serves as a foundational resource for researchers by summarizing the existing knowledge on Poricoic acid B, offering a comparative perspective with the well-characterized Poricoic acid A, and providing detailed experimental protocols to facilitate further investigation. Future research should focus on elucidating the non-cytotoxic effects of Poricoic acid B, its potential for synergistic interactions with other chemotherapeutic agents, and its impact on cellular differentiation and signaling pathways in HL-60 and other cancer models. Such studies are crucial for unlocking the full therapeutic potential of this natural compound in oncology.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Poricoic Acid B via Nitric Oxide Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic acid B, a triterpenoid compound isolated from Poria cocos, has demonstrated significant anti-inflammatory properties. This technical guide delves into the core mechanism of action of Poricoic acid B, focusing on its potent inhibition of nitric oxide (NO) production and the upstream signaling pathways involved. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the molecular pathways to support further research and drug development endeavors in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. A key mediator in the inflammatory cascade is nitric oxide (NO), a signaling molecule produced by nitric oxide synthase (NOS) enzymes. In inflammatory conditions, the inducible isoform, iNOS, is overexpressed in macrophages, leading to excessive NO production, which can contribute to tissue damage and a pro-inflammatory environment. Therefore, the inhibition of iNOS and subsequent NO production represents a promising therapeutic strategy for controlling inflammatory diseases.

Poricoic acid B, a lanostane-type triterpenoid, has emerged as a promising natural compound with potent anti-inflammatory activities. Studies have shown its ability to significantly suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages. This guide provides a detailed examination of the molecular mechanisms underlying this effect, offering valuable insights for researchers and professionals in drug discovery and development.

Quantitative Data on the Anti-inflammatory Effects of Poricoic Acid B

The anti-inflammatory activity of Poricoic acid B has been quantified through various in vitro assays, primarily using the RAW 264.7 murine macrophage cell line stimulated with LPS. The following tables summarize the key quantitative findings.

Table 1: Inhibition of Nitric Oxide (NO) Production by Poricoic Acid B in LPS-Stimulated RAW 264.7 Cells

| Concentration of Poricoic Acid B (µg/mL) | NO Production Inhibition (%) |

| 10 | No significant inhibition |

| 20 | 29% |

| 30 | 34% |

| 40 | 68% |

Data compiled from a study by Zhang et al. (2021).[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by Poricoic Acid B in LPS-Stimulated RAW 264.7 Cells

| Concentration of Poricoic Acid B (µg/mL) | TNF-α Inhibition (%) | IL-1β Inhibition | IL-6 Inhibition |

| 10 | Significant decrease | No significant decrease | Significant decrease |

| 20 | 32% (lowest value) | Significant decrease | Significant decrease |

| 30 | Significant decrease | Significant decrease | Significant decrease |

| 40 | Significant decrease | Significant decrease | Significant decrease |

Data shows a dose-dependent decrease. Specific percentage inhibition for all concentrations and cytokines beyond the noted 32% for TNF-α at 20 µg/mL were not detailed in the source material.[1]

Table 3: Cytotoxicity of Poricoic Acid B on RAW 264.7 Cells

| Concentration of Poricoic Acid B (µg/mL) | Cell Viability |

| 10 - 40 | No significant cytotoxicity |

As determined by cell viability assays, indicating that the observed anti-inflammatory effects are not due to cell death.[1]

Core Anti-inflammatory Mechanism: Inhibition of the NF-κB and MAPK Signaling Pathways

The overproduction of NO and pro-inflammatory cytokines in LPS-stimulated macrophages is largely regulated by the activation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on Poricoic acid B's effect on these pathways in RAW 264.7 cells are emerging, strong evidence from studies on the closely related Poricoic acid A and other anti-inflammatory natural products suggests a similar mechanism of action.[2][3][4]

Inhibition of the NF-κB Pathway

The NF-κB transcription factor is a master regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of target genes, including iNOS, TNF-α, IL-1β, and IL-6.

Poricoic acid B is hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. This, in turn, suppresses the expression of iNOS and pro-inflammatory cytokines.

Modulation of the MAPK Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS activation of Toll-like receptor 4 (TLR4) triggers a phosphorylation cascade that activates MAPKs. Activated MAPKs can then phosphorylate various downstream targets, including transcription factors that, along with NF-κB, promote the expression of inflammatory genes. Poricoic acid B is thought to exert its anti-inflammatory effects by inhibiting the phosphorylation of p38, ERK, and/or JNK, thus dampening the downstream inflammatory response.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clear visual representation of the discussed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathway of Poricoic Acid B in Inhibiting NO Production

References

- 1. mdpi.com [mdpi.com]

- 2. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poricoic Acid A Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Characterization of Triterpenoids in Wolfiporia cocos: A Technical Guide

Introduction

Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb., also known as Poria cocos or Fu Ling, is an edible and medicinal mushroom belonging to the Polyporaceae family.[1] For centuries, it has been a cornerstone of Traditional Chinese Medicine, utilized for its diuretic and spleen-tonifying properties.[1][2] Modern scientific inquiry has identified triterpenoids and polysaccharides as its primary bioactive constituents, responsible for a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, immunomodulatory, and nephroprotective effects.[1][3][4][5]

Triterpenoids, in particular, are considered key chemical markers for evaluating the quality of W. cocos.[3][4] These compounds are primarily tetracyclic, belonging to the lanostane type.[1][5] The sclerotium, the medicinal part of the fungus, and especially its epidermis (outer layer), are rich sources of these compounds.[6][7] This technical guide provides an in-depth overview of the discovery, quantitative characterization, and experimental methodologies related to the triterpenoids of W. cocos, intended for researchers, scientists, and professionals in drug development.

Discovery and Identification of Major Triterpenoids

The primary triterpenoids isolated from W. cocos are derivatives of a lanostane skeleton.[8] Chemical investigations, particularly of the epidermis, have led to the isolation and identification of numerous lanostane-type triterpenoids, including novel compounds.[1][9][10][11]

The five most predominantly studied and quantified triterpenoids in W. cocos are:

-

Pachymic acid

-

Dehydroeburicoic acid

-

Dehydrotumulosic acid

-

Polyporenic acid C

Other significant compounds that have been isolated and characterized include poricoic acids, tumulosic acid, and various hydroxylated and acetylated derivatives.[9][10][12] The identification of these complex structures relies on advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2][11]

Quantitative Analysis of Major Triterpenoids

The concentration of triterpenoids varies significantly across different tissues of W. cocos and between natural and cultivated varieties.[6][7] The epidermis, or surface layer of the sclerotium, consistently shows the highest concentrations of these bioactive compounds.[6][13] This part is often discarded as a low-value scrap, representing a significant waste of a valuable resource.[1][2]

Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS).[3][6][7][14]

Table 1: Content of Five Major Triterpenoids in Different Tissues of Wolfiporia cocos (mg/kg)

| Triterpenoid | Natural Sclerotium (Surface Layer) | Pollution-Controlled Cultured Sclerotium (Surface Layer) |

|---|---|---|

| Dehydrotumulosic acid | 12,300 ± 300 | 14,800 ± 800 |

| Polyporenic acid C | 900 ± 100 | 18,100 ± 600 |

| Pachymic acid | 1,300 ± 100 | 17,600 ± 1,300 |

| Dehydrotrametenolic acid | 13,500 ± 800 | 21,200 ± 1,500 |

| Dehydroeburicoic acid | 8,500 ± 200 | 9,100 ± 700 |

Data sourced from a study by Fu et al. (2018).[6][7]

Table 2: Pachymic Acid and Total Triterpenoid Content in Mycelia vs. Sclerotia

| Component | Mycelia Content (%) | Sclerotia Content (%) |

|---|---|---|

| Total Triterpenoids | 5.36 | 1.43 |

| Pachymic Acid | 0.458 | 0.174 |

Data sourced from a transcriptome analysis by Shu et al. (2013).[8]

Biological Activities and Mechanisms of Action

Triterpenoids from W. cocos exhibit a broad spectrum of pharmacological activities. Their mechanisms often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Lanostane triterpenoids are potent anti-inflammatory agents.[9][10] For example, poricoic acid GM has been shown to strongly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[9][10] This effect is mediated by the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[3][9] The underlying mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.[9][10] Poricoic acid GM suppresses the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB, thereby downregulating the transcription of pro-inflammatory genes.[10]

Antidepressant-Like Effects

The total triterpenes of W. cocos (TTWC) have demonstrated antidepressant-like effects in animal models.[14] These effects are associated with the regulation of neurotransmitter levels and the modulation of the hypothalamic-pituitary-adrenal (HPA) axis.[14] Furthermore, TTWC can inhibit the NLRP3 inflammasome pathway, a key mediator in the neuroinflammation associated with depression.[14]

Anticancer Activity

Various triterpenoids from W. cocos exhibit significant anticancer properties. Pachymic acid, for instance, induces apoptosis in prostate cancer cells and inhibits proliferation by up-regulating PTEN expression and reducing AKT phosphorylation in osteosarcoma cells.[4] Polyporenic acid C has been shown to restrain the growth of human lung cancer cells by inducing apoptosis through the death receptor-mediated pathway.[6]

Methodologies and Experimental Protocols

This section provides a detailed overview of the standard protocols used for the extraction, analysis, and characterization of triterpenoids from W. cocos.

Protocol 1: Extraction of Total Triterpenes

This protocol is adapted from methodologies used for preparing total triterpene extracts for biological studies.[14]

-

Preparation : Start with dried sclerotium of W. cocos. Pulverize the material into a fine powder.

-

Initial Extraction : Mix the pulverized powder with 80% ethanol (e.g., 1:10 w/v). Reflux the mixture for 2 hours.

-

Filtration and Re-extraction : Separate the supernatant by filtration. Add fresh 80% ethanol to the residue and perform a second reflux for 2 hours to maximize yield.

-

Concentration : Combine the supernatants from both extractions and concentrate them under vacuum to produce a crude extract.

-

Washing : After drying, wash the crude extract with distilled water (e.g., three times) with magnetic stirring to remove water-soluble components like polysaccharides.

-

Final Extraction : Collect the residue, soak it, and extract it with anhydrous ethanol using an ultrasonic process (e.g., three times).

-

Final Product : Combine the anhydrous ethanol extracts and evaporate the solvent to yield the total triterpenes of W. cocos (TTWC).

Protocol 2: UPLC-QTOF-MS/MS for Triterpenoid Profiling

This protocol provides a framework for the qualitative and quantitative analysis of triterpenoids.[14][15]

-

Sample Preparation : Dissolve the prepared triterpenoid extract or isolated compound in methanol to a suitable concentration (e.g., 1-2 µg/µL).

-

Chromatographic Separation :

-

System : An Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column : A suitable C18 column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase : A gradient elution using a binary or ternary solvent system. A common system consists of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile or methanol).[14]

-

Gradient Program : An optimized gradient to ensure separation of structurally similar triterpenoids (e.g., 0-12 min linear gradient).[14]

-

Column Temperature : Maintain at a constant temperature, for example, 40°C.[14]

-

Injection Volume : 1-2 µL.

-

-

Mass Spectrometry Detection :

-

System : A Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode : Operate in both positive and negative ion modes, as triterpene acids are often better detected in negative mode.[14]

-

Data Acquisition : Acquire data in full scan mode to profile all components. For targeted analysis, use MS/MS to obtain fragmentation patterns for structural confirmation by comparing with reference standards or databases.

-

-

Data Analysis : Identify compounds by comparing their retention times and mass spectra (including accurate mass and fragmentation patterns) with those of known reference standards or by dereplication strategies against a database.[15] For quantification, construct a calibration curve using reference standards of the target analytes.[6]

Protocol 3: Anti-inflammatory Activity Assay (NO Production)

This protocol is based on methods used to evaluate the anti-inflammatory effects of triterpenoids on macrophages.[9][10]

-

Cell Culture : Culture RAW264.7 murine macrophages in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding : Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment : Pre-treat the cells with various concentrations of the test triterpenoid (dissolved in DMSO and diluted in media) for 1-2 hours.

-

Inflammation Induction : Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no triterpenoid) and a negative control group (no LPS).

-

NO Measurement (Griess Assay) :

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution) to the supernatant and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation : Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

-

Cell Viability : Perform a parallel cell viability assay (e.g., MTT or CCK-8) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

Conclusion

Wolfiporia cocos is a rich natural source of lanostane-type triterpenoids with significant therapeutic potential. The highest concentrations of these compounds are found in the often-discarded epidermis, highlighting an opportunity for more efficient utilization of this medicinal fungus.[1][6] The diverse pharmacological activities, particularly anti-inflammatory and anti-tumor effects, are underpinned by the modulation of critical signaling pathways such as NF-κB.[9][10] The detailed experimental protocols provided in this guide offer a robust framework for researchers to extract, identify, quantify, and characterize the biological activities of these promising natural products, facilitating further research and development in pharmacology and drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Three new lanostane-type triterpenes from the epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]

- 4. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]

- 6. Determination of the Five Main Terpenoids in Different Tissues of Wolfiporia cocos [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.plos.org [journals.plos.org]

- 9. New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Total Triterpenes of Wolfiporia cocos (Schwein.) Ryvarden & Gilb Exerts Antidepressant-Like Effects in a Chronic Unpredictable Mild Stress Rat Model and Regulates the Levels of Neurotransmitters, HPA Axis and NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A dereplication strategy for identifying triterpene acid analogues in Poria cocos by comparing predicted and acquired UPLC-ESI-QTOF-MS/MS data - PubMed [pubmed.ncbi.nlm.nih.gov]

Poricoic Acid B: A Technical Guide to Natural Abundance, Sourcing, and Cellular Mechanisms for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid B is a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (syn. Wolfiporia cocos). This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and anti-tumor properties. This technical guide provides an in-depth overview of the natural abundance of Poricoic acid B, methods for its sourcing for research purposes, and a summary of its known interactions with key cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this promising natural product.

Natural Abundance of Poricoic Acid B

Poricoic acid B is a secondary metabolite found in the sclerotium of Poria cocos, a fungus that grows on the roots of pine trees. The concentration of Poricoic acid B can vary depending on the specific part of the fungus, the strain, and the cultivation conditions.

Distribution within Poria cocos

Quantitative analyses have demonstrated that the concentration of Poricoic acid B is not uniform throughout the sclerotium. The outer layer, known as the epidermis or "fulingpi," generally exhibits a higher concentration of triterpenoids, including Poricoic acid B, compared to the inner parts of the fungus.

| Fungal Part | Poricoic Acid B Content (% w/w) | Reference |

| Poria cocos (whole sclerotium) | 0.3578 - 0.8619 | [1] |

| Epidermis of Poria cocos | Higher than inner portions (specific value not provided) | [2] |

Variation Among Strains and Cultivation Conditions

The production of Poricoic acid B is also influenced by the genetic makeup of the fungal strain and the environmental conditions during cultivation. While comprehensive comparative studies on a wide range of strains are limited, research on mutant strains and different cultivation methods suggests significant variability in triterpenoid content. Optimal cultivation parameters are crucial for maximizing the yield of Poricoic acid B. Studies have shown that the optimal temperature for the mycelial growth of Poria cocos is between 25 and 35°C, with an optimal pH range of 4 to 7. The carbon and nitrogen sources in the culture medium also play a significant role in the growth and metabolite production of the fungus.

Sourcing of Poricoic Acid B for Research

For research applications, Poricoic acid B can be obtained through extraction from its natural source or purchased from commercial suppliers. Chemical synthesis, while theoretically possible, is complex and not a common method for obtaining this compound.

Extraction and Purification from Poria cocos

A common and effective method for isolating Poricoic acid B is high-speed counter-current chromatography (HSCCC).

1. Material Preparation:

-

Dried and powdered epidermis of Poria cocos.

2. Extraction of Total Triterpenoids:

-

The powdered material is subjected to reflux extraction with 70% ethanol.

-

The resulting extract is concentrated under reduced pressure to obtain a crude extract.

3. HSCCC Separation:

-

Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 3:7:5:5 v/v/v/v ratio) is prepared and equilibrated. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

-

HSCCC Instrument Parameters:

-

Apparatus: High-speed counter-current chromatograph.

-

Revolution Speed: 850 rpm.

-

Mobile Phase Flow Rate: 2.0 mL/min.

-

Detection Wavelength: 242 nm.

-

-

Procedure:

-

The multilayer coil column is filled with the upper phase (stationary phase).

-

The apparatus is rotated at the set speed.

-

The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.

-

The lower phase (mobile phase) is pumped through the column in a head-to-tail elution mode.

-

The effluent is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.

-

4. Purification and Identification:

-

The collected fractions containing Poricoic acid B are combined and concentrated.

-

The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).

-

The structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Yield and Purity: This method can yield Poricoic acid B with a purity of over 90%.

References

Poricoic Acid B: A Potent Inhibitor of Epstein-Barr Virus Early Antigen Activation

For Immediate Release

[CITY, State] – [Date] – Poricoic acid B, a lanostane-type triterpenoid isolated from the fungus Poria cocos, has demonstrated significant inhibitory effects on the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). This finding positions Poricoic acid B as a compound of interest for researchers in virology and oncology, as well as for professionals in drug development seeking novel therapeutic agents against EBV-associated diseases.

Epstein-Barr virus, a ubiquitous human herpesvirus, is associated with a range of malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and Hodgkin's lymphoma. The lytic cycle of EBV, marked by the expression of early antigens, is a critical phase in the virus's life cycle and a potential target for therapeutic intervention. The ability of Poricoic acid B to inhibit the activation of EBV-EA suggests its potential to disrupt the viral lytic cycle and, consequently, mitigate EBV-related pathogenesis.

This technical guide provides an in-depth overview of the effects of Poricoic acid B on EBV-EA activation, detailing the quantitative data from key studies, the experimental protocols for assessing this inhibitory activity, and the potential signaling pathways involved.

Quantitative Analysis of Inhibitory Effects

Studies have quantified the inhibitory effects of Poricoic acid B on TPA-induced EBV-EA activation in Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV. The following table summarizes the key quantitative data, including the 50% inhibitory concentration (IC₅₀), which represents the concentration of Poricoic acid B required to inhibit EBV-EA activation by 50%.

| Compound | IC₅₀ (mol ratio/32 pmol TPA) | Reference |

| Poricoic acid B | 301 | [1] |

Experimental Protocols

The evaluation of Poricoic acid B's inhibitory effect on EBV-EA activation is primarily conducted through an in vitro assay using Raji cells. The following is a detailed methodology for this key experiment.

Inhibition Assay of TPA-Induced EBV-EA Activation in Raji Cells

1. Cell Culture and Maintenance:

-

Raji cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Induction of EBV-EA Activation:

-

Raji cells are seeded at a density of 1 x 10⁶ cells/mL in fresh medium.

-

To induce the EBV lytic cycle and subsequent EA expression, 12-O-tetradecanoylphorbol-13-acetate (TPA) is added to the cell culture at a final concentration of 32 pmol/mL (approximately 20 ng/mL).

-

In some protocols, n-butyric acid (4 mM) is used as a co-inducer with TPA.

3. Treatment with Poricoic Acid B:

-

Poricoic acid B is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Various concentrations of Poricoic acid B are added to the Raji cell cultures simultaneously with or shortly before the addition of TPA.

-

A vehicle control (DMSO) is run in parallel.

4. Incubation:

-

The treated and control cell cultures are incubated for 48 hours at 37°C.

5. Detection of EBV-EA Positive Cells (Immunofluorescence Assay):

-

After incubation, the cells are harvested, washed, and smeared onto glass slides.

-

The cells are fixed with acetone or methanol.

-

The fixed cells are then incubated with high-titer EBV-EA-positive human serum, which contains antibodies against the early antigens.

-

After washing, the slides are incubated with a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody.

-

The slides are then examined under a fluorescence microscope.

6. Data Analysis:

-

The percentage of EBV-EA-positive cells (displaying green fluorescence) is determined by counting at least 500 cells per sample.

-

The inhibitory rate is calculated using the following formula: Inhibition (%) = [1 - (Number of EA-positive cells in treated sample / Number of EA-positive cells in control)] x 100

-

The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The tumor promoter TPA is known to activate several intracellular signaling pathways that converge to induce EBV lytic gene expression. While the precise mechanism of Poricoic acid B's inhibitory action has not been fully elucidated, its effect is likely mediated through the modulation of one or more of these key signaling cascades.

TPA primarily activates Protein Kinase C (PKC). Activated PKC can then trigger downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, and p38) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways ultimately lead to the activation of transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which bind to the promoter regions of the EBV immediate-early genes, BZLF1 and BRLF1, initiating the lytic cycle.

The inhibitory effect of Poricoic acid B on TPA-induced EBV-EA activation suggests that it may interfere with this signaling network at one or more points. Potential mechanisms of action include:

-

Direct inhibition of PKC: Poricoic acid B may act as a direct inhibitor of PKC isoforms, preventing the initial signal transduction from TPA.

-

Modulation of MAPK pathways: The compound could potentially inhibit the phosphorylation and activation of key kinases within the ERK, JNK, or p38 MAPK pathways.

-

Interference with the PI3K/Akt pathway: Poricoic acid B might disrupt the PI3K/Akt signaling cascade, which is also implicated in EBV reactivation.

-

Inhibition of transcription factor activation: The compound may prevent the activation or nuclear translocation of critical transcription factors like AP-1, thereby blocking the expression of EBV immediate-early genes.

Further research is required to pinpoint the exact molecular targets of Poricoic acid B within these signaling pathways to fully understand its mechanism of action in suppressing EBV-EA activation.

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for assessing the inhibitory effect of Poricoic acid B on EBV-EA activation.

Caption: Potential signaling pathways inhibited by Poricoic acid B in TPA-induced EBV-EA activation.

Conclusion

Poricoic acid B has emerged as a noteworthy natural compound with the ability to inhibit the activation of Epstein-Barr virus early antigen. The quantitative data underscores its potency, and the established experimental protocols provide a clear framework for further investigation. While the precise molecular mechanisms remain to be fully elucidated, the likely involvement of key signaling pathways such as PKC, MAPK, and PI3K/Akt offers promising avenues for future research. This technical guide serves as a comprehensive resource for scientists and drug development professionals interested in exploring the therapeutic potential of Poricoic acid B in the context of EBV-associated diseases.

References

Poricoic Acid B: A Deep Dive into Its Role as a Bile Acid Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid B, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos, has emerged as a significant inhibitor of bile acid uptake transporters. This technical guide provides a comprehensive overview of the current understanding of Poricoic acid B's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and gastroenterology who are interested in the therapeutic potential of targeting bile acid metabolism.

Bile acids play a crucial role in the digestion and absorption of dietary fats and are tightly regulated through a complex process known as enterohepatic circulation. The apical sodium-dependent bile acid transporter (ASBT), located in the terminal ileum, and the sodium taurocholate cotransporting polypeptide (NTCP), found in the basolateral membrane of hepatocytes, are key proteins responsible for the reabsorption and uptake of bile acids.[1] Inhibition of these transporters presents a promising strategy for managing various metabolic and cholestatic diseases.

Mechanism of Action: Inhibition of Bile Acid Transporters

Poricoic acid B has been identified as an inhibitor of both the intestinal Apical Sodium-Dependent Bile Acid Transporter (ASBT) and the hepatic Sodium/Taurocholate Cotransporting Polypeptide (NTCP).[1] By targeting these transporters, Poricoic acid B disrupts the normal enterohepatic circulation of bile acids. This interruption leads to a decrease in the return of bile acids to the liver and an increase in their fecal excretion. The resulting depletion of the bile acid pool in the liver stimulates the conversion of cholesterol into new bile acids, a process that can contribute to lowering systemic cholesterol levels.

The inhibitory action of Poricoic acid B on both ASBT and NTCP suggests a dual mechanism that could be beneficial in conditions characterized by bile acid dysregulation. The inhibition is competitive, meaning Poricoic acid B likely binds to the same site on the transporters as the natural bile acid substrates.[1]

Quantitative Data on Inhibitory Activity

While specific IC50 values for Poricoic acid B's inhibition of ASBT and NTCP are not yet widely published, studies on the extract of Poria cocos and its constituent triterpene acids provide valuable insights. Research has shown that Poria cocos extract exhibits significant inhibitory effects on both transporters.[1] Furthermore, among the major triterpene acids isolated from the fungus, Poricoic acid B has been demonstrated to significantly inhibit both ASBT and NTCP function.[1]

For comparative context, the inhibitory constants for the Poria cocos extract and a related compound, Poricoic acid A, are presented below.

| Transporter | Inhibitor | IC50 / Ki |

| ASBT | Poria cocos extract | 14.6 µg/ml |

| NTCP | Poria cocos extract | 5.89 µg/ml |

| NTCP | Poricoic acid A | 63.4 ± 18.7 µM (Ki) |

Data sourced from Cai et al. (2021)[1]

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the inhibitory effects of Poricoic acid B on bile acid transporters.

Bile Acid Uptake Inhibition Assay in Xenopus laevis Oocytes

This in vitro assay is a widely used method to study the function and inhibition of membrane transporters.

a. Oocyte Preparation and Transporter Expression:

-

Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.

-

The cRNA (complementary RNA) encoding for human ASBT or NTCP is microinjected into the oocytes.

-

Control oocytes are injected with water.

-

The oocytes are incubated for 2-3 days at 18°C in a modified Barth's solution to allow for the expression of the transporters on the oocyte membrane.

b. Uptake Assay:

-

A group of transporter-expressing oocytes and control oocytes are pre-incubated in a sodium-containing buffer.

-

The uptake experiment is initiated by transferring the oocytes to a buffer containing a radiolabeled bile acid substrate (e.g., [3H]taurocholic acid) and varying concentrations of the inhibitor (Poricoic acid B).

-

The uptake is allowed to proceed for a specific duration (e.g., 30-60 minutes) at room temperature.

-

The uptake is terminated by washing the oocytes multiple times with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Individual oocytes are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

c. Data Analysis:

-

The uptake in control oocytes is subtracted from the uptake in transporter-expressing oocytes to determine the specific uptake.

-

The percentage of inhibition at each concentration of Poricoic acid B is calculated relative to the uptake in the absence of the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the transporter activity, is determined by fitting the data to a dose-response curve.

Determination of Inhibition Type (Competitive Inhibition Assay)

To determine if the inhibition is competitive, the uptake assay is performed with varying concentrations of both the substrate and the inhibitor.

-

The uptake of the radiolabeled bile acid is measured at several different substrate concentrations in the absence and presence of a fixed concentration of Poricoic acid B.

-

The data are then plotted on a Lineweaver-Burk or Michaelis-Menten plot.

-

In competitive inhibition, the Vmax (maximum transport rate) remains unchanged, while the Km (substrate concentration at half-maximal transport rate) increases in the presence of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes discussed.

Caption: Enterohepatic Circulation of Bile Acids and Inhibition by Poricoic Acid B.

Caption: Workflow for Bile Acid Uptake Inhibition Assay using Xenopus Oocytes.

Conclusion and Future Directions

Poricoic acid B demonstrates significant potential as a dual inhibitor of the key bile acid transporters, ASBT and NTCP. This mechanism of action positions it as a promising candidate for the development of novel therapeutics for managing hyperlipidemia and other metabolic disorders. Further research is warranted to elucidate the precise IC50 values of Poricoic acid B for both transporters and to explore its efficacy and safety in preclinical and clinical settings. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of this and other related triterpenoids. The continued exploration of natural compounds like Poricoic acid B holds great promise for the discovery of new and effective therapeutic agents.

References

Physical and chemical properties of Poricoic acid B

For Researchers, Scientists, and Drug Development Professionals

Abstract